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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

Cat. No.: B070338

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring
substituted with a methyl group and a carbothioamide group. This molecule holds potential
interest in medicinal chemistry and materials science due to the known biological activities of
related pyridine and thioamide compounds. This technical guide provides a detailed overview
of its molecular structure, physicochemical properties, a putative synthesis protocol, and a
proposed workflow for its characterization.

Molecular Structure and Formula

The molecular structure of 6-Methylpyridine-3-carbothioamide consists of a pyridine ring with
a methyl group at the 6-position and a carbothioamide group at the 3-position.

Chemical Formula: C7HsN2S[1]

IUPAC Name: 6-methylpyridine-3-carbothioamide

CAS Number: 175277-57-3[1]

Molecular Weight: 152.22 g/mol [1]

SMILES: CC1=NC=C(C=C1)C(=S)N[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b070338?utm_src=pdf-interest
https://www.benchchem.com/product/b070338?utm_src=pdf-body
https://www.benchchem.com/product/b070338?utm_src=pdf-body
https://www.chemscene.com/product/175277-57-3.html
https://www.benchchem.com/product/b070338?utm_src=pdf-body
https://www.chemscene.com/product/175277-57-3.html
https://www.chemscene.com/product/175277-57-3.html
https://www.chemscene.com/product/175277-57-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Methylpyridine-3-
carbothioamide is presented in Table 1.

Property Value Source
Physical State Solid (predicted)

Melting Point 193 °C Experimental
Boiling Point 274.1 °C at 760 mmHg Experimental
Density 1.212 g/cm3 Experimental
Refractive Index 1.642 Experimental

Topological Polar Surface Area

38.91 A2 Predicted[1]

(TPSA)
logP (Octanol-Water Partition ]

o 1.02422 Predicted[1]
Coefficient)
Hydrogen Bond Donors 1 Predicted[1]
Hydrogen Bond Acceptors 2 Predicted[1]
Rotatable Bonds 1 Predicted[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Methylpyridine-3-
carbothioamide is not readily available in the surveyed literature, a plausible synthetic route
can be devised based on established methods for the conversion of nitriles to thioamides. The
following protocol is a generalized procedure adapted from known methodologies.[2][3][4][5]

Proposed Synthesis of 6-Methylpyridine-3-carbothioamide from 6-Methylnicotinonitrile

Objective: To synthesize 6-Methylpyridine-3-carbothioamide by the reaction of 6-
methylnicotinonitrile with a sulfur source.
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Materials:

e 6-Methylnicotinonitrile

e Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H2S) gas

o Pyridine or another suitable aprotic solvent (e.g., DMF)

e Triethylamine (if using H2S)

e Methanol or Ethanol

e Deionized water

o Hydrochloric acid (HCI) for acidification

e Sodium bicarbonate (NaHCO3) for neutralization

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa) for drying
» Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a gas inlet (if using HzS), dissolve 6-methylnicotinonitrile in a
suitable solvent such as pyridine or DMF.

o Addition of Sulfur Reagent:

o Method A (using Sodium Hydrosulfide): Add a molar excess (typically 1.5 to 2 equivalents)
of sodium hydrosulfide to the solution.

o Method B (using Hydrogen Sulfide): In the presence of a base such as triethylamine (2-3
equivalents), bubble hydrogen sulfide gas through the solution at a steady rate.
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» Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated (e.g., 50-80 °C) for several hours (e.g., 6-24 hours). The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC).

o Work-up:
o Upon completion, cool the reaction mixture to room temperature.
o If using pyridine as a solvent, it can be removed under reduced pressure.

o Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the
crude product.

o Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter and concentrate the solvent under reduced pressure to obtain the crude product.

 Purification: The crude 6-Methylpyridine-3-carbothioamide can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

o Characterization: The identity and purity of the final product should be confirmed by
analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (*H NMR
and 13C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point
of the purified product should also be determined and compared to the literature value.

Potential Biological Activity and Signhaling Pathways

Specific biological activities for 6-Methylpyridine-3-carbothioamide have not been
extensively reported. However, the broader class of pyridine carbothioamides has shown
promise in several therapeutic areas. Analogous compounds have been investigated for their:

o Anticancer Properties: Some pyridine carbothioamides act as tubulin polymerization
inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Others have shown
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inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA
synthesis and repair in cancer cells.[8][9]

» Anti-inflammatory Effects: Certain pyridine carbothioamide analogs have demonstrated anti-
inflammatory activity in vivo.[10]

e Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes,
including urease.[11]

o Antimicrobial Activity: Some pyridine derivatives have been reported to possess antibacterial
and antifungal properties.[12][13][14]

Given these precedents, a logical starting point for investigating the biological activity of 6-

Methylpyridine-3-carbothioamide would be to screen it for cytotoxicity against a panel of
cancer cell lines and to assess its potential as an inhibitor of enzymes relevant to cancer or
inflammatory diseases.

Visualizations

Logical Workflow for Synthesis and Characterization
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Caption: A logical workflow for the synthesis and characterization of 6-Methylpyridine-3-

carbothioamide.

Hypothetical Signaling Pathway Inhibition
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Caption: A hypothetical mechanism of anticancer action via tubulin polymerization inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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